1,4-Oxamercurane
Description
1,4-Oxamercurane is a hypothetical or less-studied heterocyclic compound hypothesized to contain a six-membered ring with oxygen and mercury atoms at the 1,4-positions. Mercury-containing heterocycles are rare in mainstream research, but the inclusion of mercury could confer unique reactivity, toxicity, or catalytic properties, distinguishing it from non-metal analogs. For example, mercury’s electrophilic nature might enhance interactions with nucleophiles or biomolecules, as seen in organomercury compounds .
Properties
CAS No. |
6569-69-3 |
|---|---|
Molecular Formula |
C4H8HgO |
Molecular Weight |
272.70 g/mol |
IUPAC Name |
1-oxa-4-mercuracyclohexane |
InChI |
InChI=1S/C4H8O.Hg/c1-3-5-4-2;/h1-4H2; |
InChI Key |
GNYWJHWUPSJHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Hg]CCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Oxamercurane can be synthesized through the reaction of tetrahydrofuran with mercuric acetate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the formation of the desired product. The general reaction is as follows:
C4H8O+Hg(OAc)2→C4H8HgO+2AcOH
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxicity of mercury compounds. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Oxamercurane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to less oxidized mercury compounds.
Substitution: The mercury atom in this compound can be substituted with other atoms or groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and other nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while substitution reactions can produce various organomercury compounds.
Scientific Research Applications
1,4-Oxamercurane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Oxamercurane involves its interaction with various molecular targets. The mercury atom in the compound can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to bind to thiol groups is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Key Differences :
- 1,4-Oxamercurane (hypothesized): Mercury’s presence may introduce redox activity or neurotoxic effects absent in oxygen/sulfur analogs.
- 1,4-Dioxane : Lacks nitrogen/sulfur, limiting its coordination chemistry compared to oxazepane or dithiols .
Physicochemical Properties
*Hypothetical values inferred from mercury analogs.
Data Tables
Table 1: Hazard Comparison
| Compound | Hazard Class | Key Risks |
|---|---|---|
| 1,4-Dioxane | Carcinogen | Liver/kidney toxicity |
| Benzene-1,4-dithiol | Irritant | Skin/eye irritation |
| This compound* | High toxicity | Neurotoxicity |
Research Findings
- 1,4-Dioxane : Studies highlight its environmental persistence and challenges in biodegradation, necessitating advanced oxidation processes for remediation .
- Oxazepane Derivatives : Recent work emphasizes their role in modulating heme oxygenase-1 (HO-1), a target in inflammatory diseases .
- Benzene-1,4-dithiol : Electrochemical studies demonstrate its utility in modifying gold surfaces for sensor development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
